molecular formula C8H8N2O3 B8766823 N-(4-methyl-2-nitrophenyl)formamide CAS No. 71894-91-2

N-(4-methyl-2-nitrophenyl)formamide

Cat. No.: B8766823
CAS No.: 71894-91-2
M. Wt: 180.16 g/mol
InChI Key: QLNJWWYNJCJWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-2-nitrophenyl)formamide is an aromatic amide derivative characterized by a nitro group at the ortho position and a methyl group at the para position on the phenyl ring, attached to a formamide functional group. Key features include:

  • Substituent effects: The nitro group is electron-withdrawing, while the methyl group is electron-donating, creating a push-pull electronic environment that influences reactivity and intermolecular interactions.
  • Hydrogen bonding: The formamide group (-NHCHO) enables hydrogen bonding, critical for molecular packing in crystal structures and solubility in polar solvents .

Properties

CAS No.

71894-91-2

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-(4-methyl-2-nitrophenyl)formamide

InChI

InChI=1S/C8H8N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

QLNJWWYNJCJWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Methyl-2-nitrophenyl)acetamide
  • Structural difference : Acetyl (-COCH₃) replaces formamide (-NHCHO).
  • Key properties : Exhibits color polymorphism (yellow, amber, white forms) due to packing and conformational differences. The acetyl group reduces hydrogen-bonding capacity compared to formamide, altering crystal packing .
  • Hydrogen bonding : Forms bifurcated hydrogen bonds with solvents, demonstrating flexibility in molecular interactions .
N-(4-Methyl-2-nitrophenyl)succinamic acid
  • Structural difference : Succinamic acid (-NHCOCH₂CH₂COOH) replaces formamide.
  • Key properties :
    • Intramolecular N–H⋯O hydrogen bonding with the ortho-nitro group stabilizes the conformation.
    • Dihedral angle between phenyl ring and amide group: 36.1°, compared to ~48° in chloro-substituted analogs, indicating substituent-dependent torsion .
    • Intermolecular O–H⋯O hydrogen bonds create chains in the crystal lattice .
N-[4-Methoxy-2-[(4-methyl-2-nitrophenyl)thio]-6-nitrophenyl]formamide
  • Structural difference: Additional methoxy (-OCH₃), thioether (-S-), and nitro (-NO₂) groups.
  • Key properties :
    • Increased steric bulk and electronic complexity due to multiple substituents.
    • Synthesis yield: 70%, reflecting challenges in multi-step functionalization .

Formamide Derivatives with Varying Aromatic Substituents

N-(4-Fluorophenyl)-N-(4-nitro-[1,1-biphenyl]-4-yl)formamide
  • Structural difference : Biphenyl core with para-fluoro and para-nitro groups.
  • Key properties :
    • IR spectroscopy: C=O stretch at 1677 cm⁻¹, slightly lower than typical formamides (1680–1700 cm⁻¹), suggesting electronic effects from substituents .
    • Synthetic route: Palladium-mediated cross-coupling (64% yield) .
N-(4-Nitrophenethyl)formamide
  • Structural difference : Phenethyl (-CH₂CH₂C₆H₅) spacer between nitro and formamide groups.
  • Key properties :
    • Flexible backbone enables varied conformations.
    • Crystal structure: Chains formed via N–H⋯O hydrogen bonds parallel to the a-axis .
N-(4-Methylphenyl)formamide
  • Structural difference : Lacks the nitro group.
  • Key properties :
    • Simpler electronic environment due to absence of nitro.
    • Exhibits phase transitions under thermal stress, linked to disorder-order rearrangements .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Crystal Packing

Compound Hydrogen Bonding Features Crystal Packing Behavior Reference
N-(4-Methyl-2-nitrophenyl)acetamide Bifurcated H-bonds with solvents; conformational flexibility Polymorph-dependent (yellow, amber, white)
N-(4-Methyl-2-nitrophenyl)succinamic acid Intramolecular N–H⋯O(nitro); intermolecular O–H⋯O(carboxyl) Chains along [100] direction
N-(4-Nitrophenethyl)formamide Intermolecular N–H⋯O(nitro) Linear chains parallel to a-axis

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., -NO₂): Increase acidity of the formamide N–H bond, enhancing hydrogen-bond donor strength.
  • Electron-donating groups (e.g., -CH₃, -OCH₃) : Reduce nitro group’s electron-withdrawing effect, altering reactivity in electrophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.